![molecular formula C9H12Cl2N2O B611271 Tebanicline hydrochloride CAS No. 203564-54-9](/img/structure/B611271.png)
Tebanicline hydrochloride
Overview
Description
Tebanicline hydrochloride, also known as Ebanicline hydrochloride or ABT-594 hydrochloride, is a modulator of the neuronal nicotinic acetylcholine receptor (nAChR) with potent analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM . It is a less toxic analog of epibatidine, which is a potent poison dart frog-derived compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H11ClN2O . The molecular weight is 198.65 (free base basis) . The InChI is 1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 .
Chemical Reactions Analysis
This compound is a nAChR modulator with potent, orally effective analgesic activity . It inhibits the binding of cytisine to α4β2 neuronal nAChRs .
Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .
Scientific Research Applications
Antinociceptive Effects
Tebanicline hydrochloride, known as ABT-594, is an analogue of epibatidine and shows potent antinociceptive effects, primarily acting on the nicotinic acetylcholine receptor in the central nervous system. Studies have demonstrated its dose-dependent analgesic effects in various pain models in mice, including those induced by chemical, thermal, and mechanical stimuli. Interestingly, its antinociceptive effects were observed in persistent chemical (formalin), acute thermal (hot-plate, but not tail-flick), and mechanical (tail-pressure) pain states. This suggests that tebanicline stimulates both the nicotinic acetylcholine receptor and opioid receptor, albeit with different degrees of involvement in each pain model (Hayashi et al., 2017).
Nicotinic Acetylcholine Receptor Ligands
Research on N-pyridin-3-yl spirobicyclic diamines, designed as analogs of tebanicline, has been conducted to explore novel ligands for nicotinic acetylcholine receptors (nAChR). These studies are significant for understanding the binding affinity and agonist potencies of these compounds, particularly in relation to nicotine at specific receptor subtypes. Some of these analogs demonstrated comparable partial agonist potencies to nicotine at the alpha4beta2 subtype, indicating potential in the development of new pharmacotherapies targeting nAChRs (Sippy et al., 2009).
Analgesic Properties in Drug Development
The exploration of modulators of nicotinic acetylcholine receptors, including tebanicline, has been a focus in the development of analgesics. The aim is to harness the beneficial effects of nicotine on pain relief while minimizing its side effects. Tebanicline and other nAChR agonists have been studied for their potential in treating pain, especially neuropathic pain. The specificity of receptor subtype binding (like alpha4beta2 receptors) is crucial for their effectiveness and side-effect profile (Jain, 2004).
Synthesis and Evaluation of Analogs
Efficient procedures for synthesizing ethers of 2-substituted 2-hydroxymethylpyrroline and 2-aminomethyl-3-pyrrolines, as analogs of tebanicline, have been developed. These analogs have been tested for analgesic activity in models like the mouse formalin model. This line of research is crucial for understanding the structure-activity relationship of tebanicline and its analogs and for potentially developing new analgesic drugs (Baraznenok et al., 2005).
Mechanism of Action
Target of Action
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic analgesic drug . Its primary targets are the neuronal nicotinic acetylcholine receptors, specifically the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
This compound acts as a partial agonist at its target receptors This activation modulates the transmission of pain signals, resulting in potent analgesic activity .
Result of Action
The primary result of this compound’s action is its potent analgesic effects. It has shown significant analgesic activity against neuropathic pain in both animal and human trials . Importantly, it achieves these effects with far less toxicity than its parent compound, epibatidine .
properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203564-54-9 | |
Record name | Tebanicline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEBANICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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